cis-3-Hexenyl isobutyrate

概要

説明

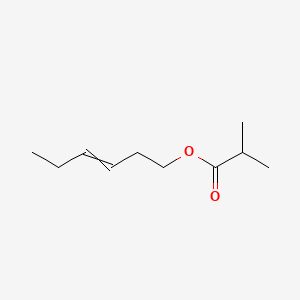

cis-3-Hexenyl isobutyrate: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is an ester derived from the reaction between cis-3-hexenol and isobutyric acid . This compound is known for its fruity, green aroma and is commonly used in the flavor and fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl isobutyrate typically involves the esterification of cis-3-hexenol with isobutyric acid . This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods .

化学反応の分析

Types of Reactions: cis-3-Hexenyl isobutyrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of various substituted esters depending on the nucleophile used.

科学的研究の応用

cis-3-Hexenyl isobutyrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in plant-insect interactions due to its presence in plant volatiles.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Widely used in the flavor and fragrance industry to impart fruity and green notes to products.

作用機序

The mechanism by which cis-3-Hexenyl isobutyrate exerts its effects involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways .

類似化合物との比較

- cis-3-Hexenyl acetate

- cis-3-Hexenyl salicylate

- cis-3-Hexenyl benzoate

- cis-3-Hexenyl 3-methylbutanoate

Comparison: While all these compounds share the cis-3-hexenyl moiety, they differ in their esterifying acids, leading to variations in their chemical properties and applications. For instance, cis-3-Hexenyl acetate is known for its apple-like aroma, whereas cis-3-Hexenyl salicylate has a more floral scent. The unique combination of cis-3-hexenyl and isobutyric acid in cis-3-Hexenyl isobutyrate imparts a distinct fruity and green aroma, making it particularly valuable in the flavor and fragrance industry .

生物活性

cis-3-Hexenyl isobutyrate (CAS Registry Number 41519-23-7) is an ester compound known for its fruity and green odor, commonly utilized in the flavor and fragrance industry. Its biological activities have garnered attention due to potential applications in medicine, agriculture, and environmental science. This article reviews the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and role in plant-insect interactions.

This compound is an ester formed from cis-3-hexenol and isobutyric acid. Its molecular structure contributes to its reactivity and interaction with biological systems.

Genotoxicity Assessment

Research has indicated that this compound does not exhibit mutagenic or clastogenic properties. Key findings include:

- Ames Test : In studies assessing mutagenicity through the Ames test, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating a lack of mutagenic activity similar to its analogs, such as cis-3-hexen-1-yl acetate .

- In Vitro Chromosome Aberration Study : Human peripheral blood lymphocytes treated with this compound showed no statistically significant increases in chromosomal aberrations at concentrations up to 1703 μg/mL, both with and without metabolic activation .

These findings suggest that this compound does not pose a genotoxic risk under the tested conditions.

Antimicrobial Activity

This compound has been explored for its potential antimicrobial properties:

- Mechanism of Action : The compound may inhibit microbial growth through interactions with cellular membranes or by disrupting metabolic pathways, although specific mechanisms remain under investigation.

- Research Findings : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in food preservation and as a natural antimicrobial agent.

Role in Plant-Insect Interactions

This compound plays a significant role in plant-insect interactions:

- Volatile Emission : It is released by plants as a volatile organic compound (VOC) during herbivore attacks, serving as an alarm signal to nearby plants and attracting natural predators of herbivores .

- Ecological Implications : This compound enhances plant defense mechanisms by mediating indirect plant defenses, which could be harnessed for sustainable agricultural practices.

Study on Volumetric Dilation

A study investigated the volumetric dilation of various esters, including this compound. The findings provided insights into the physical properties of the compound under different conditions, contributing to its understanding in both chemical and biological contexts .

Gas-phase Kinetics

Research on the gas-phase kinetics of cis-3-hexenyl esters revealed their reaction rates with hydroxyl (OH) radicals. This study underscores the atmospheric implications of these compounds and their reactivity profiles, which can influence environmental chemistry .

Comparative Analysis

To better understand the distinct biological activities of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound | Odor Profile | Genotoxicity | Antimicrobial Activity | Plant Defense Role |

|---|---|---|---|---|

| This compound | Fruity & Green | Non-mutagenic | Moderate | Yes |

| cis-3-Hexenyl Acetate | Strong Green | Non-mutagenic | Low | Yes |

| cis-3-Hexenyl Butyrate | Fruity | Non-mutagenic | Moderate | Yes |

This table illustrates that while all compounds share non-mutagenic properties, their roles in antimicrobial activity and plant defense mechanisms vary.

特性

CAS番号 |

41519-23-7 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

hex-3-enyl 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |

InChIキー |

OSMAJVWUIUORGC-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

正規SMILES |

CCC=CCCOC(=O)C(C)C |

密度 |

0.882-0.885 |

Key on ui other cas no. |

57859-47-9 |

物理的記述 |

Colourless liquid; fruity, nutty aroma |

溶解性 |

insoluble in water; soluble in fats soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-3-Hexenyl isobutyrate primarily known for?

A1: this compound is primarily recognized for its aroma contribution. Research has identified it as a key aroma component in various fruits, including new strains of Chaenomeles. [] Its presence contributes to the characteristic fruity fragrance of these fruits, making it a compound of interest for the food and flavor industry.

Q2: Is there any research on the physical properties of this compound?

A2: Yes, studies have investigated the density and viscosity of this compound at various temperatures. [] This research provides valuable data for understanding its physical behavior under different conditions, which is important for applications in flavor and fragrance formulation and potentially other industrial processes.

Q3: Has this compound been assessed for safety in any specific context?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the compound's relevance to the fragrance industry and the importance of understanding its safety profile for its applications.

Q4: Can this compound be incorporated into materials beyond food and fragrances?

A4: Interestingly, there is research exploring the use of this compound in the development of electrically conductive textile fibers. [] While the exact role of this compound within the fiber composition is not detailed in the abstract, its inclusion suggests potential applications beyond its traditional use as a flavor and fragrance compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。